CD38 inhibitor 1
Vue d'ensemble
Description
CD38 inhibitor 1 is a potent inhibitor of CD38, a multifunctional cell surface protein with receptor/enzymatic functions . It is selective for CD38 over other enzymes such as poly (ADP-ribose) polymerase 1 (PARP1), sirtuin 1 (SIRT1), and nicotinamide phosphoribosyltransferase (Nampt) when used at a concentration of 100 nM . It has been shown to increase NAD+ levels in mouse embryonic fibroblasts (MEFs) .
Synthesis Analysis
The synthesis of CD38 inhibitor 1 involves a total synthesis of the N1-IMP scaffold from adenine . The 5’-phosphate group is essential for useful activity .Molecular Structure Analysis
CD38 is a type II transmembrane glycoprotein composed of a single chain of 45 kDa, with three different domains: intracellular (20 amino acids), trans-membrane (23 amino acids), and extracellular (257 amino acids), with 2 to 4 N-linked oligosaccharide chains containing sialic acid residues .Chemical Reactions Analysis
CD38 inhibitor 1 interacts with the nicotinamide mononucleotide (NMN) binding site . The 8-NH2-N1-IMP is the most potent inhibitor and HPLC studies showed this ligand to be cleaved at high CD38 concentrations, confirming its access to the CD38 catalytic machinery .Physical And Chemical Properties Analysis
CD38 inhibitor 1 has a molecular formula of C22H27N3O3S and a molecular weight of 413.53 . It is soluble in DMSO at a concentration of ≥ 60 mg/mL .Applications De Recherche Scientifique
Medicinal Chemistry & Drug Discovery
Application Summary
CD38 inhibitor 1 is used in the synthesis of small molecule inhibitors for the multifunctional ectoenzyme CD38 . This enzyme catalyzes the formation and metabolism of the N1-ribosylated, Ca2+ -mobilizing, second messenger cyclic adenosine 5′-diphosphoribose (cADPR) .
Methods of Application
The inhibitor is developed from the N1-Inosine 5′-monophosphate (N1-IMP) scaffold, which is synthesized from adenine . The 5′-phosphate group is essential for useful activity .
Results
The 8-NH2 - N1-IMP is the most potent inhibitor (IC50 = 7.6 μM) and HPLC studies showed this ligand to be cleaved at high CD38 concentrations, confirming its access to the CD38 catalytic machinery .
Hematological Malignancies
Application Summary
CD38 inhibitor 1 is used in the treatment of hematological malignancies . CD38 expression levels on malignant hematopoietic cells are significantly higher than counterpart healthy cells, making it a promising therapeutic target .
Methods of Application
The inhibitor is used as a part of immunotherapy . However, the exact methods of application are not specified in the available resources.
Results
Studies have shown that CD38 functionally mediates dysregulated survival, adhesion, and migration signaling pathways, as well as promotes an immunosuppressive microenvironment conducive for tumors to thrive .
Age-Dependent Decreases in Exercise Capacity
Application Summary
CD38 inhibitor 1 is used to prevent age-dependent decreases in exercise capacity and physical activity .
Methods of Application
The exact methods of application are not specified in the available resources.
Results
The inhibitor has been shown to increase exercise capacity and physical activity in mice .
Cardiovascular Disease
Application Summary
CD38 inhibitor 1 is being explored as a potential therapeutic target in cardiovascular disease . CD38 is the main NADase in mammals and its dysregulation is associated with cardiovascular disease .
Results
Research has shown a close connection between cardiovascular diseases and the enzymatic activity of CD38 . This has provided a potential new therapeutic target .
Antitumor Activity
Application Summary
CD38 inhibitor 1 has been shown to have antitumor activity . It modulates both intra- and extra-cellular CD38 activity and regulates NAD+ and ADPR levels .
Results
Inhibition of CD38 with RBN013209 affects both intra- and extra-cellular CD38 activity and modulates NAD+ and ADPR levels .
Enhancing CAR-T Cell Therapy
Application Summary
CD38 inhibitor 1 is used to enhance the efficacy and persistence of CAR-T cell therapy . CD38 inhibition can reverse exhaustion induced by rigid signaling or tumor antigens .
Results
CD38 inhibition can synergistically downregulate CD38-cADPR-Ca signaling and activate the CD38-NAD-SIRT1 axis, thereby inhibiting glycolysis . This improves the cytotoxicity and antitumor response of CAR-T cells .
Safety And Hazards
Orientations Futures
CD38-directed therapies have revolutionized the treatment landscape for multiple myeloma, leading to high rates of complete remission and increasing depth of response . Future research will focus on optimizing efficacy without compromising safety . The development of CD38-based combination therapies will contribute to further improvement in the outcome of patients .
Propriétés
IUPAC Name |
4-[[4-(2-methoxyethoxy)cyclohexyl]amino]-1-methyl-6-(1,3-thiazol-5-yl)quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-25-20-8-3-15(21-13-23-14-29-21)11-18(20)19(12-22(25)26)24-16-4-6-17(7-5-16)28-10-9-27-2/h3,8,11-14,16-17,24H,4-7,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQALSOBHVEJQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C3=CN=CS3)C(=CC1=O)NC4CCC(CC4)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601336660 | |
Record name | CD38-IN-78c | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601336660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CD38 inhibitor 1 | |
CAS RN |
1700637-55-3 | |
Record name | CD38-IN-78c | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601336660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.